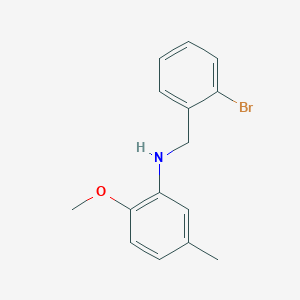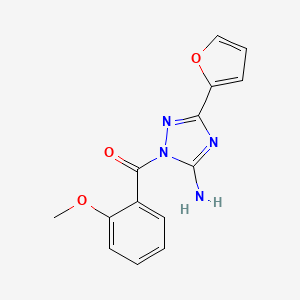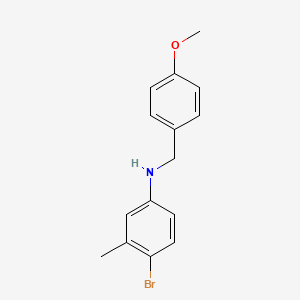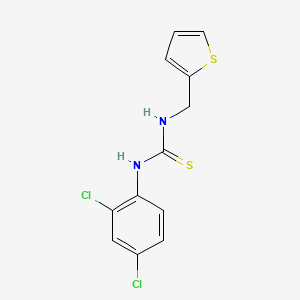![molecular formula C16H16N2O3 B5747914 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5747914.png)
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide, also known as FPA, is a chemical compound that has been widely studied for its potential applications in scientific research. FPA is a derivative of acrylamide, which is a widely used chemical in various industrial and scientific applications. FPA has been shown to have several unique properties that make it an attractive candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide involves the inhibition of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). These inhibitory effects make 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide a potential candidate for the development of new drugs and therapies.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor effects. 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide in laboratory experiments include its potent inhibitory effects on various enzymes and proteins, as well as its relatively simple synthesis method. However, 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide, including the development of new drugs and therapies based on its inhibitory effects on various enzymes and proteins. Further research is also needed to fully understand the mechanism of action of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide and its potential applications in various scientific research fields. Additionally, the potential toxicity of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide needs to be further investigated to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide involves the reaction of 2-furylamine with 4-(propionylamino)benzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to form the final product, 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide. The synthesis of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to have potent inhibitory effects on various enzymes and proteins, making it a potential candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(propanoylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-15(19)17-12-5-7-13(8-6-12)18-16(20)10-9-14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,19)(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMESKJQNZVAWPB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5747866.png)


![4-bromo-3-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5747887.png)

![5-hydroxy-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5747906.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)
![N-(3,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5747930.png)
![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)

